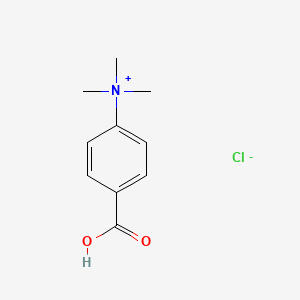
4-Carboxy-N,N,N-trimethylanilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-N,N,N-trimethylanilinium chloride is a quaternary ammonium salt with a carboxyl group attached to the benzene ring. This compound is known for its dual reactivity through both the aryl group and the N-methyl groups, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-N,N,N-trimethylanilinium chloride typically involves the methylation of 4-carboxyaniline. The reaction is carried out using methyl iodide in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the temperature at around 50-60°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Carboxy-N,N,N-trimethylanilinium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed in substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted anilinium salts
Scientific Research Applications
4-Carboxy-N,N,N-trimethylanilinium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Carboxy-N,N,N-trimethylanilinium chloride involves its dual reactivity through the aryl group and the N-methyl groups. The compound can act as an electrophilic methylating reagent, where the methyl groups are transferred to nucleophiles. This reactivity is facilitated by the presence of the quaternary ammonium group, which stabilizes the transition state during the reaction .
Comparison with Similar Compounds
- 4-Carboxyphenyltrimethylammonium chloride
- 4-Hydroxyphenyltrimethylammonium chloride
- 4-Methoxyphenyltrimethylammonium chloride
Comparison: 4-Carboxy-N,N,N-trimethylanilinium chloride is unique due to its carboxyl group, which imparts additional reactivity and makes it suitable for specific applications such as photodynamic therapy. In contrast, compounds like 4-Hydroxyphenyltrimethylammonium chloride and 4-Methoxyphenyltrimethylammonium chloride have different functional groups that influence their reactivity and applications .
Properties
CAS No. |
34008-81-6 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(4-carboxyphenyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3;1H |
InChI Key |
YHZIHPCFHPTEHB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















